![molecular formula C9H10BrN3O B1454550 4-(6-Bromopyridin-2-yl)piperazin-2-one CAS No. 1289097-77-3](/img/structure/B1454550.png)
4-(6-Bromopyridin-2-yl)piperazin-2-one
Overview
Description
The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a bromopyridinyl group attached to the piperazine ring .
Synthesis Analysis
While specific synthesis methods for “4-(6-Bromopyridin-2-yl)piperazin-2-one” were not found, similar compounds have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Scientific Research Applications
Antimicrobial Applications
Compounds synthesized from derivatives similar to "4-(6-Bromopyridin-2-yl)piperazin-2-one" have been evaluated for their antimicrobial activity. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against two fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). This demonstrates the potential of these compounds in addressing the growing concern of antimicrobial resistance.
Anticancer Applications
Research has also explored the anticancer activities of compounds synthesized from "4-(6-Bromopyridin-2-yl)piperazin-2-one" derivatives. Novel Mannich bases derived from this compound have shown moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Demirci & Demirbas, 2019).
Neuropharmacological Applications
Another area of application is in neuropharmacology, where derivatives have been synthesized to study their effects on learning and memory facilitation in mice, indicating potential applications in treating cognitive disorders (Li Ming-zhu, 2012).
properties
IUPAC Name |
4-(6-bromopyridin-2-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWHPDWSKLAJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridin-2-yl)piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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